[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol has been identified as a significant impurity in the synthesis of Varenicline, a smoking cessation drug. Its formation was observed during the lithium aluminum hydride (LAH) reduction of a lactam intermediate, 2,1-dihydro-1H-indeno[1,2-c]pyridine-3,5(4H)-dione, to Varenicline . The researchers developed a shorter synthesis for racemic [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol using existing intermediates from Varenicline production. Various reducing agents were screened, with LAH followed by basic workup conditions providing the best yield. This synthesis route highlights the importance of understanding potential side reactions and impurities during complex pharmaceutical synthesis.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: